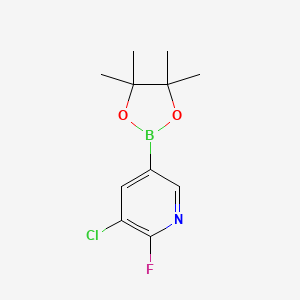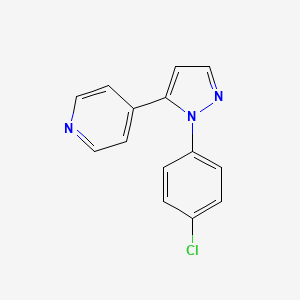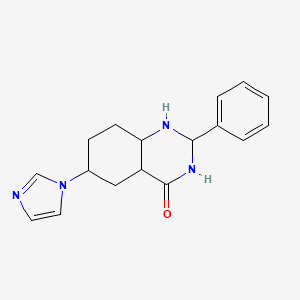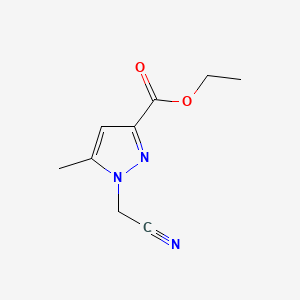![molecular formula C10H10N2 B572763 5-环丙基-1H-吡咯并[2,3-b]吡啶 CAS No. 1254567-75-3](/img/structure/B572763.png)
5-环丙基-1H-吡咯并[2,3-b]吡啶
描述
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring with a cyclopropyl group attached . The molecular weight is 158.2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not available in the search results, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .科学研究应用
Chemical Properties
“5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1254567-75-3 . It has a molecular weight of 158.2 and its linear formula is C10H10N2 . This compound is an off-white solid and should be stored at 0-8°C .
Safety Information
This compound has been classified under GHS07 for safety . The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Use in Cancer Research
“5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Use as FGFR Inhibitors
In a study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported to have potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Use in Inhibiting Cell Migration and Invasion
The same compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” derivatives could be used in research related to inhibiting cell migration and invasion, which is a key aspect of cancer metastasis .
Use in Drug Development
Given its potent activities against FGFR1, 2, and 3, “5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could be used in the development of new drugs . For instance, compound 4h, with its low molecular weight, could be an appealing lead compound beneficial to subsequent optimization .
安全和危害
作用机制
Target of Action
The primary target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs prevents the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant effects at the molecular and cellular levels. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
属性
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254567-75-3 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)






![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)



